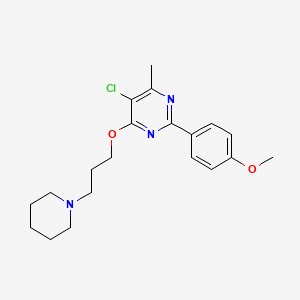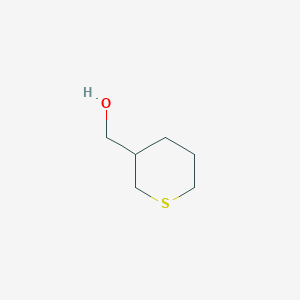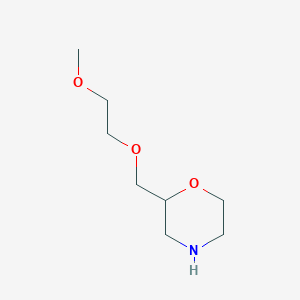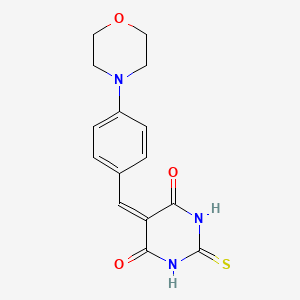![molecular formula C19H22N6O2 B2452883 1,3,4,9-tetramethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 919028-61-8](/img/structure/B2452883.png)
1,3,4,9-tetramethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1,3,4,9-tetramethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione” is available for purchase from various chemical suppliers12. Its molecular formula is C19H22N6O2 and it has a molecular weight of 366.4251.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound from my web search results.Molecular Structure Analysis
I couldn’t find detailed information on the molecular structure of this compound from my web search results.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound from my web search results.Physical And Chemical Properties Analysis
I couldn’t find detailed information on the physical and chemical properties of this compound from my web search results.Aplicaciones Científicas De Investigación
Optimized Synthesis and Molecular Structure
The compound and its derivatives have been synthesized through optimized methods, improving yields and efficiency. For instance, 4-Benzyl-1,2,4-triazin-3,5(2H,4H)-dione derivatives were synthesized using benzyl bromide and potassium carbonate in dry acetone, facilitated by 18-crown-6-ether catalysis. These methods highlight advancements in synthesis techniques, offering more convenient and efficient methodologies for producing such compounds. The molecular structure of these compounds was characterized by NMR, MS spectrum, IR spectroscopy, and elemental analysis, providing a foundation for further applications in material science and pharmaceutical research (Hwang et al., 2017).
Biological Activities
Research has explored the antitumor activities and vascular relaxing effects of purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, indicating potential applications in cancer therapy and cardiovascular health. Notably, compound 4 demonstrated activity against P 388 leukemia, showcasing the therapeutic potential of these derivatives in oncology (Ueda et al., 1987).
Multitarget Drugs for Neurodegenerative Diseases
8-Benzyl-substituted tetrahydropyrazino[2,1-f]purinediones were designed as multitarget drugs for neurodegenerative diseases, demonstrating potent dual-target-directed adenosine receptor antagonists. Some compounds also inhibited monoamine oxidases (MAO), suggesting advantages over single-target therapeutics in treating symptomatic and disease-modifying aspects of neurodegenerative disorders (Brunschweiger et al., 2014).
Antiviral Activity
The synthesis of imidazo[1,2-a]-s-triazine nucleosides and their antiviral activities have been investigated, with moderate activity observed against rhinoviruses at nontoxic dosage levels. This research contributes to the development of new antiviral agents, highlighting the compound's potential in virology and pharmaceutical chemistry (Kim et al., 1978).
Safety And Hazards
I couldn’t find specific information on the safety and hazards associated with this compound from my web search results.
Direcciones Futuras
I couldn’t find specific information on the future directions of research or applications involving this compound from my web search results.
Propiedades
IUPAC Name |
1,3,4,9-tetramethyl-7-[(3-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-11-7-6-8-14(9-11)10-24-17(26)15-16(22(4)19(24)27)20-18-23(5)21-12(2)13(3)25(15)18/h6-9,13H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXARTNQLWAMCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=CC(=C4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4,9-tetramethyl-7-[(3-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2452801.png)

![1-(2,5-difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide](/img/structure/B2452805.png)
![Methyl[(oxolan-3-yl)methyl]amine hydrochloride](/img/structure/B2452808.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2452810.png)

![4-(4-fluorobenzyl)-5-[1-(2-furoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2452812.png)
![6-Cyclopropyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2452814.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2452817.png)

![3-(2-fluorobenzyl)-7-thiomorpholinopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452821.png)
![4-tert-butyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2452822.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(hydrazinocarbonyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B2452823.png)